(2S,5R)-5-(morpholine-4-carbonyl)oxolane-2-carboxylic acid
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Overview
Description
(2S,5R)-5-(morpholine-4-carbonyl)oxolane-2-carboxylic acid is a complex organic compound that features both morpholine and oxolane functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-5-(morpholine-4-carbonyl)oxolane-2-carboxylic acid typically involves the coupling of morpholine derivatives with oxolane carboxylic acids. One common method includes the reaction of morpholine with oxolane-2-carboxylic acid under acidic or basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity. The process typically includes steps like purification through crystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-5-(morpholine-4-carbonyl)oxolane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
(2S,5R)-5-(morpholine-4-carbonyl)oxolane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,5R)-5-(morpholine-4-carbonyl)oxolane-2-carboxylic acid involves its interaction with specific molecular targets. The morpholine group can interact with enzymes or receptors, modulating their activity. The oxolane ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler compound with similar functional groups but lacking the oxolane ring.
Oxolane-2-carboxylic acid: Contains the oxolane ring but lacks the morpholine group.
Uniqueness
(2S,5R)-5-(morpholine-4-carbonyl)oxolane-2-carboxylic acid is unique due to the combination of morpholine and oxolane functional groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
IUPAC Name |
(2S,5R)-5-(morpholine-4-carbonyl)oxolane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO5/c12-9(11-3-5-15-6-4-11)7-1-2-8(16-7)10(13)14/h7-8H,1-6H2,(H,13,14)/t7-,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGGLWGQKBUEEY-SFYZADRCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1C(=O)N2CCOCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](O[C@H]1C(=O)N2CCOCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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